molecular formula C6H6O2 B050972 5-Methylfurfural CAS No. 620-02-0

5-Methylfurfural

Cat. No.: B050972
CAS No.: 620-02-0
M. Wt: 110.11 g/mol
InChI Key: OUDFNZMQXZILJD-UHFFFAOYSA-N
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Description

5-Methyl furfural: is an organic compound with the molecular formula C6H6O2 . It is a derivative of furfural, characterized by a furan ring with a methyl group and an aldehyde group attached. This compound is a colorless to yellow liquid with a distinctive odor and is used in various industrial applications, including as a flavoring agent and an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl furfural can be synthesized through several methods. One common approach involves the hydrogenolysis of 5-hydroxymethylfurfural using palladium catalysts. This method achieves high selectivity and yield under controlled conditions . Another method involves the conversion of starch to 5-Methyl furfural using hydrochloric acid, sodium iodide, and hydrogen in a biphasic solvent system .

Industrial Production Methods: Industrial production of 5-Methyl furfural often relies on the hydrogenation of furfural derivatives. The process typically involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl furfural undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methyl furfural has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Methyl furfural is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methyl group enhances its hydrophobicity and influences its reactivity compared to other furfural derivatives .

Properties

IUPAC Name

5-methylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDFNZMQXZILJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060714
Record name 5-methyl-2-Furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, spicy-sweet, warm and slightly caramellic odour
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

89.00 to 90.00 °C. @ 26.00 mm Hg
Record name 5-Methyl-2-furancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.098-1.108
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

620-02-0
Record name 5-Methylfurfural
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-furfural
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxaldehyde, 5-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-methyl-2-Furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfurfural
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.658
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Record name 5-METHYL-2-FURALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4482BZC72D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methyl-2-furancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 5-MF?

A1: 5-Methylfurfural has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol. Spectroscopically, it exhibits characteristic peaks in gas chromatography-mass spectrometry (GC-MS) analysis, which helps in its identification and quantification. [, , ]

Q2: How does 5-MF perform under various conditions relevant to its applications?

A3: Research suggests that 5-MF's performance is influenced by factors like temperature, pressure, and solvent systems. For instance, its extraction rate from oak chips in model wine media is affected by chip size, toasting degree, time of contact, and ethanol content. []

Q3: What are the primary catalytic applications of 5-MF?

A4: 5-MF serves as a key platform chemical for synthesizing various compounds. One notable application is its conversion into 2,5-dimethylfuran (DMF), a potential biofuel, through hydrogenolysis and hydrogenation processes. [, , ]

Q4: Can you elaborate on the reaction mechanism of 5-MF hydrogenolysis to DMF?

A5: Research suggests that oxygen defects in catalysts like nickel cobalt oxide (NiCo2O4) play a crucial role in 5-MF hydrogenolysis. These defects promote the hydrogenation of the C=O group and enhance the accessibility of Lewis acidic metal cations, facilitating the C-OH group's hydrogenolysis. []

Q5: Are there alternative pathways for the catalytic conversion of 5-MF?

A6: Yes, 5-MF can also be converted to 5-formylfuran-2-acetic acid (FFA) via carbonylation using a palladium complex catalyst in aqueous media. This reaction highlights the potential of 5-MF as a starting material for producing valuable chemicals. []

Q6: Has computational chemistry been employed in 5-MF research?

A7: Yes, Density Functional Theory (DFT) calculations and microkinetic modeling have been used to investigate the ring-opening of 5-MF over ruthenium catalysts. These studies provide valuable insights into the reaction mechanisms and factors influencing product selectivity. []

Q7: How do structural modifications of 5-MF affect its reactivity?

A8: While limited information is available on specific SAR studies for 5-MF, it is known that its reactivity is influenced by the presence of the furan ring and the methyl substituent. For instance, the methyl group in 5-MF differentiates its reactivity from furfural in Cannizzaro reactions. []

Q8: What are the common strategies for improving the stability and handling of 5-MF?

A8: While specific formulation strategies are not extensively discussed in the provided research, it is known that 5-MF is often used in solution form for various applications. Factors like solvent selection and storage conditions likely play a role in maintaining its stability.

Q9: What are the safety considerations associated with handling 5-MF?

A9: 5-MF, like many chemicals, requires careful handling. While specific hazard data is not detailed in the provided abstracts, researchers should consult safety data sheets and follow appropriate laboratory practices when working with 5-MF.

Q10: What analytical techniques are commonly used to study and quantify 5-MF?

A11: GC-MS is widely employed for the identification and quantification of 5-MF in various matrices, including food products, beverages, and reaction mixtures. [, , , , ] Additionally, high-performance liquid chromatography (HPLC) methods have been developed for its determination in honey and sugar-containing materials. []

Q11: What is the environmental impact of 5-MF and its degradation products?

A11: While the provided research does not extensively discuss the ecotoxicological effects of 5-MF, responsible waste management and exploring biodegradation pathways are crucial for minimizing its potential environmental impact.

Q12: What strategies can be implemented for the sustainable use and disposal of 5-MF?

A12: While specific recycling methods are not detailed in the provided research, exploring the potential for 5-MF recovery from reaction mixtures and developing environmentally friendly disposal methods are important for its sustainable use.

Q13: What research infrastructure is crucial for advancing 5-MF research?

A15: Access to advanced analytical techniques like GC-MS and HPLC is essential for characterizing and quantifying 5-MF and its derivatives. Additionally, computational chemistry resources and expertise are valuable for investigating reaction mechanisms and exploring new applications. [, ]

Q14: What are some historical milestones in the research and application of 5-MF?

A16: The use of 5-MF in flavoring applications, particularly in East Asia, dates back several decades. [] More recently, research interest in 5-MF has surged due to its potential as a platform chemical for biofuels and bio-based materials. [, , ]

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